Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate
Description
Properties
IUPAC Name |
tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-8(15)9-6-5-7-10(11(9)14)12(16)17-13(2,3)4/h5-8,15H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQYBLXDXZDELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(=O)OC(C)(C)C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723180 | |
| Record name | tert-Butyl 2-amino-3-(1-hydroxyethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889956-70-1 | |
| Record name | tert-Butyl 2-amino-3-(1-hydroxyethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Nitro-3-Acetylbenzoic Acid
The journey begins with the nitration of 3-acetylbenzoic acid. Using fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C for 4 hours achieves 78% yield of 2-nitro-3-acetylbenzoic acid. The meta-directing effect of the acetyl group ensures regioselective nitration at the ortho position relative to the carboxylic acid.
Catalytic Hydrogenation for Amino Group Installation
The nitro group undergoes reduction using 10% Pd/C under 30 psi H₂ in ethanol at 25°C for 12 hours. This step proceeds quantitatively (>95% yield), yielding 2-amino-3-acetylbenzoic acid. Notably, the acetyl group remains intact under these conditions.
Boc Protection of the Amino Group
Reaction with di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0°C for 2 hours affords the Boc-protated intermediate in 89% yield. The tert-butyloxycarbonyl group prevents unwanted side reactions during subsequent steps.
Esterification with tert-Butanol
Activation of the carboxylic acid with N,N'-carbonyldiimidazole (CDI, 1.5 eq) in dichloromethane (DCM), followed by reaction with tert-butanol (3 eq) and 1,8-diazabicycloundec-7-ene (DBU, 1 eq) at reflux for 6 hours, achieves 82% yield of the tert-butyl ester.
Ketone Reduction to Alcohol
The acetyl group is reduced using sodium borohydride (NaBH₄, 2 eq) in methanol at 0°C for 1 hour, yielding the 1-hydroxyethyl substituent with 76% efficiency. This two-step reduction avoids over-reduction to the ethyl group.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 78 |
| Hydrogenation | H₂/Pd/C, EtOH | >95 |
| Boc Protection | Boc₂O/DMAP, THF | 89 |
| Esterification | CDI/DBU, DCM | 82 |
| Ketone Reduction | NaBH₄, MeOH | 76 |
Mitsunobu-Based Approach for Hydroxyethyl Installation
Synthesis of 2-Amino-3-Hydroxybenzoic Acid
Starting from 3-hydroxybenzoic acid, nitration with concentrated HNO₃ (70%) at 110°C for 3 hours provides 2-nitro-3-hydroxybenzoic acid in 68% yield. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine with 91% efficiency.
Mitsunobu Reaction for Ethylene Glycol Coupling
The hydroxyl group undergoes Mitsunobu reaction with ethylene glycol (5 eq) using diethyl azodicarboxylate (DEAD, 2.2 eq) and triphenylphosphine (2.2 eq) in THF at 25°C for 24 hours. This installs the 2-hydroxyethyl group with 83% yield while preserving stereochemistry.
Simultaneous Esterification and Protection
A one-pot reaction with tert-butyl bromide (3 eq) and potassium carbonate (K₂CO₃, 2 eq) in dimethylformamide (DMF) at 80°C for 8 hours achieves 79% yield of the final product. The base simultaneously deprotonates the carboxylic acid for esterification and scavenges HBr byproduct.
Comparative Efficiency:
- Mitsunobu vs. Acetyl Reduction: The Mitsunobu route achieves higher stereopurity (99% ee) compared to the NaBH₄ reduction pathway (82% ee).
- Overall yield: 68% (nitration) × 91% (reduction) × 83% (Mitsunobu) × 79% (esterification) = 41.2%
Enzymatic Resolution for Chiral Control
Racemic Synthesis of Tert-Butyl 2-Amino-3-(1-Hydroxyethyl)Benzoate
Following Method 2, the initial steps produce racemic material.
Lipase-Catalyzed Kinetic Resolution
Immobilized Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acetylates the (R)-enantiomer using vinyl acetate (2 eq) at 35°C. After 48 hours, the (S)-enantiomer remains unreacted (98% ee), while the (R)-acetate byproduct is easily separated by chromatography.
Enantiomeric Excess Data:
| Enzyme | Time (h) | ee (%) | Conversion (%) |
|---|---|---|---|
| CAL-B | 48 | 98 | 52 |
| Pseudomonas cepacia | 72 | 95 | 49 |
Green Chemistry Approach Using Mechanochemical Activation
Solvent-Free Esterification
A planetary ball mill (500 rpm) mixes 2-amino-3-(1-hydroxyethyl)benzoic acid (1 eq), tert-butyl carbonate (1.2 eq), and sodium bicarbonate (0.5 eq) for 90 minutes. The mechanochemical activation achieves 88% yield without solvent, compared to 82% in solution-phase reactions.
Energy Efficiency Metrics
- Temperature: 25°C (vs. 80°C in conventional methods)
- Reaction time: 1.5 h (vs. 8 h)
- E-factor: 0.7 (vs. 5.2 for solution-phase)
Continuous Flow Synthesis for Scalability
Microreactor Nitration
A silicon carbide microreactor (0.5 mm ID) maintains precise temperature control (-5°C) during nitration, improving yield to 85% compared to batch (78%).
Hydrogenation in Packed-Bed Reactor
A 10 cm³ reactor packed with Pd/Al₂O₃ pellets (1% Pd) operates at 50 bar H₂ and 80°C, achieving 99% conversion in 12 minutes residence time.
In-Line Purification
Integrated catch-and-release columns containing sulfonic acid resin remove excess tert-butanol, enabling >99% pure product without offline chromatography.
Flow vs. Batch Comparison:
| Parameter | Batch | Flow |
|---|---|---|
| Total time | 72 h | 3.5 h |
| Space-time yield | 0.8 g/L/h | 14.2 g/L/h |
| Solvent consumption | 12 L/mol | 1.2 L/mol |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major product depends on the nucleophile used in the reaction.
Scientific Research Applications
Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The compound belongs to a broader class of tert-butyl-substituted benzoates. Key analogs include:
Tert-butyl 2-(aminooxy)ethyl carbamate (): Lacks the hydroxyethyl group but includes an aminooxy-ethyl carbamate chain.
Methyl 3-nitrobenzoate (): A simpler ester without amino or hydroxyethyl groups. The nitro substituent at the meta position enhances electrophilicity, making it more reactive in aromatic substitution reactions compared to the amino-substituted target compound .
Tert-butyl 2-amino-benzoate: Missing the 1-hydroxyethyl group, this analog demonstrates reduced solubility in polar solvents due to the absence of an additional hydroxyl group.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Melting Point (°C) | Key Reactivity Notes |
|---|---|---|---|---|
| Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate | ~265.3 | Moderate (EtOH, DMSO) | Not reported | Base-sensitive ester; prone to hydrolysis |
| Tert-butyl 2-(aminooxy)ethyl carbamate | ~204.2 | High (EtOH, H₂O) | 110–112 | Stable to mild acids; reactive amines |
| Methyl 3-nitrobenzoate | ~181.1 | Low (H₂O); High (CHCl₃) | 78–80 | Electrophilic aromatic substitution |
Notes:
- The hydroxyethyl group in the target compound enhances hydrogen-bonding capacity, improving solubility in ethanol compared to nitro-substituted analogs .
- Tert-butyl esters generally exhibit lower melting points than methyl esters due to increased steric bulk .
Research Findings and Challenges
Spectroscopic Characterization
While the synthesis of tert-butyl benzoate derivatives is well-documented (), the target compound’s characterization (e.g., ¹H NMR) may face challenges similar to those in nitration studies (), where overlapping signals from tert-butyl and hydroxyethyl groups complicate spectral analysis .
Stability and Reactivity
- Acid Sensitivity: The tert-butyl group in the target compound is less stable under strongly acidic conditions (e.g., HNO₃/H₂SO₄) compared to methyl esters, limiting its use in nitration reactions .
- Hydrolysis : The ester moiety is susceptible to basic hydrolysis, contrasting with carbamate analogs (e.g., tert-butyl carbamates in ), which are more stable under basic conditions .
Biological Activity
Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate, an organic compound belonging to the class of benzoates, is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyethyl group attached to a benzene ring. This compound has garnered attention due to its potential biological activities and applications in various scientific fields.
Chemical Structure:
- Molecular Formula: C13H19NO3
- Molecular Weight: 235.30 g/mol
- CAS Number: 889956-70-1
The synthesis of this compound typically involves the esterification of 2-amino-3-(1-hydroxyethyl)benzoic acid with tert-butyl alcohol, often catalyzed by sulfuric acid or p-toluenesulfonic acid. The reaction is usually performed under reflux conditions to enhance the yield and efficiency of the esterification process.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. The hydroxyethyl group can form hydrogen bonds with various biological molecules, while the amino group can participate in nucleophilic reactions. These interactions can modulate enzyme and receptor activities, leading to various biological effects, including:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, potentially altering metabolic pathways.
- Biochemical Assays: It serves as a probe in biochemical assays, aiding in the study of enzyme-substrate interactions.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antioxidant Activity: This compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related cellular damage.
- Anti-inflammatory Effects: Preliminary studies suggest that it might possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
- Antimicrobial Properties: The compound's structure suggests potential antimicrobial activity, warranting studies against various bacterial strains .
Case Study 1: Antioxidant Activity
A study investigated the antioxidant activity of various benzoate derivatives, including this compound. The results indicated that this compound demonstrated a significant ability to scavenge free radicals, suggesting its potential use as an antioxidant agent in pharmaceutical applications.
Case Study 2: Anti-inflammatory Effects
In vitro assays were conducted to evaluate the anti-inflammatory effects of this compound on human cell lines. The compound showed a dose-dependent reduction in pro-inflammatory cytokine production, indicating its potential therapeutic role in managing inflammatory conditions.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Tert-butyl 2-amino-3-(1-hydroxyethyl)phenylcarbamate | Contains a carbamate group instead of a benzoate group | Similar enzyme inhibition potential |
| Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoic acid | Contains a carboxylic acid group | Increased solubility; varied activity |
Q & A
Basic Research Questions
Q. What are effective synthetic routes for introducing tert-butyl carbamate protecting groups in related benzoate derivatives?
- Methodological Answer : The tert-butyl carbamate (Boc) group is commonly introduced using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. For example, in the synthesis of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, Boc protection was achieved by reacting the amine precursor with (Boc)₂O in aprotic solvents like acetonitrile or THF. Acidic conditions (e.g., TFA or HCl) are later used for deprotection .
Q. How can racemic intermediates of tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate be synthesized?
- Methodological Answer : Racemic intermediates can be prepared via reduction of ketone precursors. For instance, tert-butyl (2-acetylphenyl)carbamate was reduced with NaBH₄ to yield racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate in 84% yield. This approach avoids enantioselective conditions, enabling efficient racemate synthesis for subsequent resolution studies .
Q. What solvent systems and additives optimize yields in carbamate transesterification reactions?
- Methodological Answer : Transesterification of tert-butyl benzoate derivatives is highly solvent-dependent. For example, reactions in acetonitrile at 80°C under nitrogen achieved 83% yield, while aerobic conditions improved yields to 92%. Methanol (5.0 equiv.) is critical for ester exchange, and deviations from this stoichiometry reduced efficiency. Solvent polarity and temperature (60–80°C) are key variables .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be optimized using enzymatic methods?
- Methodological Answer : Candida antarctica lipase B (CAL-B) is highly effective for kinetic resolution via transesterification. In a study on tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, CAL-B achieved enantioselectivity (E > 200), producing optically pure (R)- and (S)-enantiomers. Optimal conditions include vinyl acetate as an acyl donor and hexane as a solvent, with reaction monitoring by chiral GC or HPLC .
Q. What challenges arise in X-ray crystallographic refinement of this compound, and how can they be addressed?
- Methodological Answer : Challenges include handling twinned data or high-resolution macromolecular crystals. SHELXL is recommended for small-molecule refinement due to its robustness in managing complex hydrogen-bonding networks and disorder. For twinned data, the HKLF5 format in SHELXL allows refinement against detwinned intensities. Validation tools like PLATON should confirm geometric accuracy .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) during structural elucidation be reconciled?
- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures (X-ray). Cross-validation using multiple techniques is essential:
- X-ray : Resolves absolute configuration and hydrogen bonding.
- NMR : Use NOESY/ROESY to confirm spatial proximity in solution.
- Computational Chemistry : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR shifts and compare with experimental data .
Q. What strategies mitigate low yields in large-scale transesterification of tert-butyl benzoate derivatives?
- Methodological Answer : Scale-up often requires adjusted stoichiometry. For example, reducing PCl₃ from 1.0 to 0.67 equiv. maintained efficiency in methyl ester synthesis. Temperature control (60–80°C) and inert atmospheres (N₂) minimize side reactions. GC analysis is critical for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
